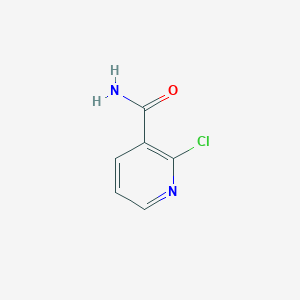
2-Chloronicotinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-chloronicotinamide and its derivatives involves several key methods, including biocatalytic hydrolysis and regioselective Suzuki coupling. Biocatalytic hydrolysis of chlorinated nicotinamides by specific amidases from Pantoea sp. offers a green and efficient pathway for 2-CA production, overcoming challenges related to low amidase activity for 2-chloronicotinamide (Zheng et al., 2018). Additionally, the regioselective Suzuki coupling of 2,6-dichloronicotinamide with aryl boronic acids, facilitated by palladium(0) species chelation, represents an efficient synthetic approach to 2-aryl-6-chloronicotinamides (Yang et al., 2003).
Molecular Structure Analysis
The molecular structure of 2-chloronicotinamide derivatives has been elucidated through various studies, demonstrating diverse supramolecular structures. These structures range from one-dimensional to three-dimensional frameworks, heavily influenced by hydrogen bonding, aromatic pi...pi stacking interactions, and substituent effects on the nicotinamide ring. Notably, the presence of chlorine substitution plays a critical role in the molecular docking and activity of enzymes involved in the biocatalysis processes (Cuffini et al., 2006).
Chemical Reactions and Properties
2-Chloronicotinamide undergoes various chemical reactions, including hydrolysis and coupling, to produce 2-chloronicotinic acid and its derivatives. These reactions are central to the compound's applications in synthesizing pharmaceuticals and agrochemicals. The efficiency of these reactions, particularly the biocatalytic hydrolysis, is significantly enhanced through the engineering of enzymes for improved catalytic properties (Tang et al., 2018).
Physical Properties Analysis
The physical properties of 2-chloronicotinamide, including its crystalline structure and vibrational spectra, have been studied through techniques like Fourier transform infrared (FTIR) and Raman spectroscopy. These studies provide insights into the compound's stability, reactivity, and potential interactions with other molecules, which are crucial for its application in synthesis processes (Karabacak et al., 2008).
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmaceutical Sciences .
Summary of the Application
2-Chloronicotinamide derivatives have been synthesized and studied for their antibacterial and antibiofilm properties . These compounds have been tested against various Gram-positive and Gram-negative bacteria .
Methods of Application
The compounds were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) . They were then optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method . The antibacterial and antibiofilm activities of the synthesized compounds were tested against various bacteria .
Results or Outcomes
The study found that one of the derivatives, ND4, was the best inhibitor candidate against Enterococcus faecalis .
Enzymatic Production of 2-Chloronicotinic Acid
Specific Scientific Field
This application is related to Biochemistry and Enzymology .
Summary of the Application
2-Chloronicotinamide can be used in the enzymatic production of 2-chloronicotinic acid .
Results or Outcomes
Synthesis of Nicotinamide Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry and Medicinal Chemistry .
Summary of the Application
2-Chloronicotinamide is used in the synthesis of nicotinamide derivatives . These derivatives are then studied for various biological applications .
Methods of Application
The compounds are synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) . They are then investigated computationally at the B3LYP/6–31+G (d,p) level .
Results or Outcomes
The study found that one of the derivatives, ND4, was the best inhibitor candidate against Enterococcus faecalis .
Production of 2-Chloronicotinic Acid
Specific Scientific Field
This application is related to Biochemistry and Enzymology .
Summary of the Application
2-Chloronicotinamide can be used in the enzymatic production of 2-chloronicotinic acid .
Results or Outcomes
Antibacterial and Antibiofilm Properties
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmaceutical Sciences .
Summary of the Application
2-Chloronicotinamide derivatives have been synthesized and studied for their antibacterial and antibiofilm properties . These compounds have been tested against various Gram-positive and Gram-negative bacteria .
Methods of Application
The compounds were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) . They were then optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method . The antibacterial and antibiofilm activities of the synthesized compounds were tested against various bacteria .
Results or Outcomes
The study found that one of the derivatives, ND4, was the best inhibitor candidate against Enterococcus faecalis .
Enzymatic Production of 2-Chloronicotinic Acid
Specific Scientific Field
This application is related to Biochemistry and Enzymology .
Summary of the Application
2-Chloronicotinamide can be used in the enzymatic production of 2-chloronicotinic acid .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZAHPFFZWEUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145983 | |
| Record name | 2-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronicotinamide | |
CAS RN |
10366-35-5 | |
| Record name | 2-Chloronicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10366-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloronicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloronicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

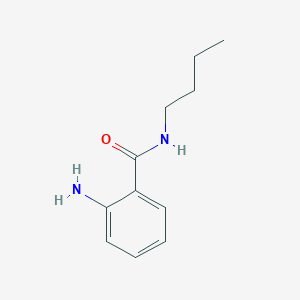
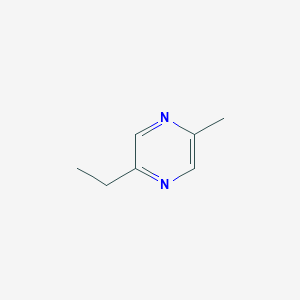
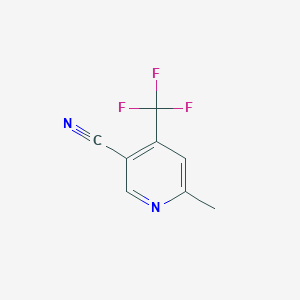
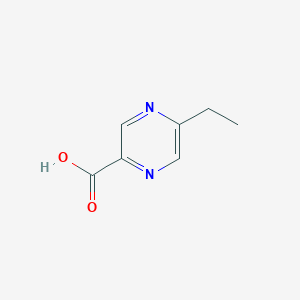
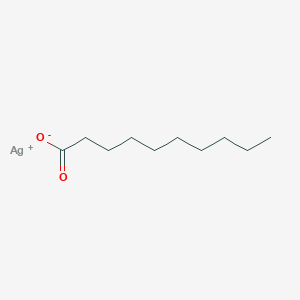
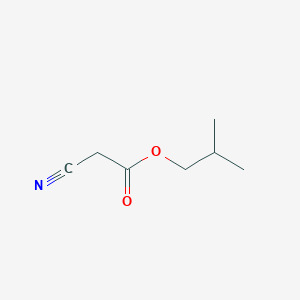
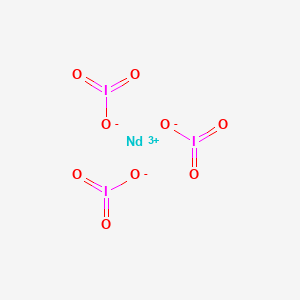
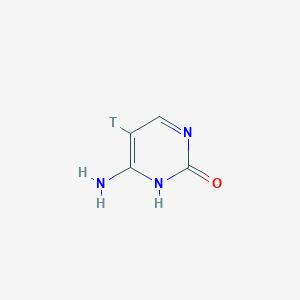
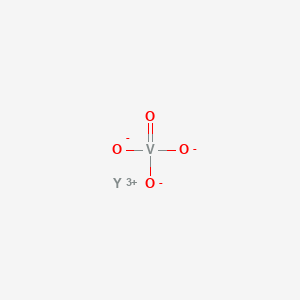
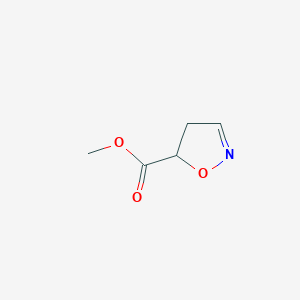
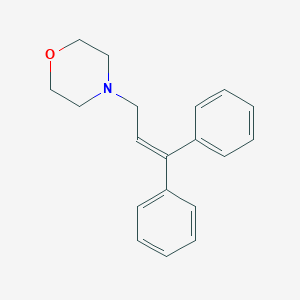


![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)